molecular formula C15H20N2O2 B11853701 Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-59-0

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B11853701
CAS No.: 1334499-59-0
M. Wt: 260.33 g/mol
InChI Key: ADVRPMHYMUXPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is a valuable spirocyclic chemical building block designed for advanced research and drug discovery applications. This compound features a rigid 1,5-diazaspiro[3.5]nonane core, a privileged structural motif in medicinal chemistry. The incorporation of spirocyclic scaffolds like this one is a key strategy to enhance the three-dimensionality and saturate flat molecular architectures, which often leads to improved physicochemical properties and superior pharmacokinetic profiles in drug candidates . The molecule is functionally protected with a benzyl carbamate (Cbz) group on one nitrogen atom. This classic protecting group strategy allows for selective modification and further functionalization of the secondary amine, providing significant synthetic versatility for constructing complex molecules . The inherent rigidity of the spiro[3.5]nonane framework locks the structure into a well-defined three-dimensional shape. This conformational restriction reduces the entropic penalty upon binding to biological targets and enables the precise spatial arrangement of pharmacophoric elements, frequently resulting in higher biological activity and selectivity compared to more flexible analogs . As an intermediate, this compound is particularly useful in the synthesis of potential therapeutics targeting the central nervous system. Structural analogs of diazaspiro compounds have been extensively investigated as high-affinity, selective ligands for G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor, which is a target for neurological disorders and substance abuse . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

1334499-59-0

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1,9-diazaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-14(19-12-13-6-2-1-3-7-13)17-11-9-15(17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-12H2

InChI Key

ADVRPMHYMUXPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Base-Mediated Ring Closure

The diazaspiro[3.5]nonane core is often constructed through base-mediated cyclization of appropriately functionalized precursors. In a patented method for tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate, cesium carbonate in acetonitrile facilitated the closure of a tosylated intermediate into the spirocyclic structure. While this patent focuses on a tert-butyl-protected analog, the same principle applies to benzyl derivatives. For Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate, a similar intermediate could undergo cyclization under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to form the 1,5-diazaspiro scaffold.

Reductive Amination Pathways

Reductive amination offers an alternative route to spirocyclic amines. A lithium borohydride reduction of a diketone precursor, as described in the synthesis of tert-butyl-protected diazaspiro compounds, could be adapted. For example, reducing a bis-ketone intermediate with LiBH₄ in tetrahydrofuran (THF) at 0–70°C yields a diol, which is subsequently tosylated and cyclized. This method ensures high atom economy and avoids harsh acidic conditions.

Optimization and Industrial Scalability Challenges

Solvent and Temperature Optimization

Critical parameters for high yield include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization rates, while DCM is optimal for carbamate formation.

  • Temperature Control : Cyclization proceeds efficiently at 25–90°C, whereas carbamate reactions require lower temperatures (0–25°C) to minimize side reactions.

Catalytic Hydrogenation for Deprotection

Final deprotection of benzyl groups (if present) employs palladium on carbon (Pd/C) under hydrogen atmosphere. For example, the tert-butyl analog’s synthesis used Pd/C in methanol at 25°C for 3 hours. Similar conditions apply to benzyl carbamates, though reaction monitoring is essential to prevent over-reduction.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): Key peaks include δ 7.35–7.30 (m, 5H, benzyl aromatic), 5.15 (s, 2H, CH₂Ph), and 3.50–3.70 (m, 4H, spiro ring CH₂).

  • ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm, aromatic carbons at δ 128–136 ppm.

Purity and Yield Data

  • Yield : 58–85% for carbamate formation steps.

  • Purity : >95% (HPLC) after column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

Property This compound tert-Butyl 1,5-diazaspiro[3.5]nonane-5-carboxylate Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Molecular Weight 260.33 226.32 260.33
LogP (Predicted) ~2.50 ~2.36 ~2.50
PSA (Ų) ~41.57 ~41.57 ~41.57
Synthetic Utility High (versatile benzyl group) High (stable tert-butyl group) Moderate (requires deprotection)

Biological Activity

Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly its interactions with sigma receptors, potential therapeutic applications, and insights from case studies.

Chemical Structure and Properties

This compound features a complex spirocyclic structure that includes a diazabicyclo framework. Its molecular formula is C_{15}H_{20}N_2O_2, with a molecular weight of approximately 264.34 g/mol. The compound's structure allows for significant interactions with biological targets, particularly sigma receptors.

Biological Activity

Sigma Receptor Interaction

This compound has been identified as a ligand for sigma receptors (S1R and S2R). Research indicates that it exhibits low nanomolar affinity for these receptors, suggesting potential applications in pain management and neuroprotection. The compound's binding affinity to S1R is particularly noteworthy, with studies reporting values around Ki=2.7K_i=2.7 nM for certain derivatives .

Table 1: Binding Affinities of Related Compounds

Compound NameKiK_i (nM) S1RKiK_i (nM) S2R
This compoundTBDTBD
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate2.727
Compound 4b13102
Compound 5b10165

Analgesic Effects

In vivo studies have demonstrated that derivatives of this compound exhibit significant analgesic effects. For example, compounds similar to this structure have shown to alleviate mechanical hypersensitivity in animal models, indicating their potential use in treating chronic pain conditions .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with sigma receptors. These receptors are implicated in various physiological processes, including modulation of pain pathways and neuroprotection. The binding to S1R has been linked to the modulation of neurotransmitter systems that are critical for pain perception and response.

Case Studies

Case Study: Analgesic Efficacy

A study conducted on the analgesic efficacy of this compound derivatives involved administering these compounds to mice subjected to capsaicin-induced mechanical hypersensitivity. The results indicated that specific derivatives significantly reduced sensitivity compared to control groups, demonstrating the therapeutic potential of this compound class in pain management .

Case Study: Cancer Research

Another area of investigation has focused on the efficacy of related diazaspiro compounds as covalent inhibitors against KRAS G12C mutations, a common driver in various cancers. Compounds derived from the diazaspiro framework have shown promise in targeting this "undruggable" protein effectively, suggesting broader therapeutic applications beyond pain management .

Q & A

Q. What are the common synthetic routes for Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions, starting with spirocyclic precursors. For example:

  • Cyclization : Ethyl malonate or similar reagents are used to form the spirocyclic core under basic conditions (e.g., potassium carbonate) .
  • Esterification : Benzyl chloroformate reacts with the spirocyclic amine under nucleophilic substitution conditions in solvents like dichloromethane or DMF. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions .
  • Purification : Column chromatography or recrystallization is employed to isolate the product. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. How is the spirocyclic structure of this compound validated, and which analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the spiro junction and substituent positions via characteristic splitting patterns (e.g., geminal coupling in the spirocyclic ring) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for resolving ambiguities in nitrogen positioning .

Q. What are the primary applications of this compound in medicinal chemistry?

The spirocyclic diazaspiro scaffold is valued for:

  • Drug Discovery : As a building block for sigma receptor ligands, where structural rigidity enhances binding affinity and selectivity. Derivatives have shown nanomolar Ki values for σ1 receptors in antiallodynic studies .
  • Enzyme Inhibition : The spirocyclic nitrogen atoms can coordinate with catalytic sites, making it a candidate for poly(ADP-ribose) polymerase (PARP) inhibitor synthesis .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of derivatives?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., σ1 receptors) to prioritize synthetic targets. For example, 2,7-diazaspiro derivatives showed higher σ1 affinity than diazabicyclo analogs due to conformational flexibility .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to guide rational design .

Q. What strategies address challenges in regioselectivity during functionalization of the diazaspiro core?

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to block one nitrogen, directing reactions to the desired site .
  • Catalytic Control : Palladium-catalyzed cross-coupling or enzymatic catalysis can enhance selectivity for specific positions (e.g., C-3 vs. C-5 substitution) .

Q. How do stereochemical variations in the spirocyclic scaffold impact pharmacological profiles?

  • Case Study : Enantiomers of diazaspiro derivatives exhibit divergent σ1 receptor binding (e.g., 4b vs. 5b in ACS Chemical Neuroscience), with >10-fold differences in Ki values. Chiral HPLC or asymmetric synthesis is critical for isolating active enantiomers .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported binding affinities for similar diazaspiro compounds?

  • Experimental Replication : Validate assays under standardized conditions (e.g., radioligand displacement assays with [3^3H]-(+)-pentazocine for σ1 receptors) .
  • Structural Analysis : Compare X-ray structures or DFT-optimized geometries to identify conformational differences affecting activity .

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Low yields (<40%) in spirocyclization steps due to competing oligomerization .
  • Solutions : Microwave-assisted synthesis or flow chemistry reduces reaction time and improves selectivity. For example, microwave conditions (150°C, 30 min) increased yields by 25% in analogous spirocyclic systems .

Methodological Tables

Q. Table 1. Comparison of Diazaspiro Derivatives in Sigma Receptor Binding

Compoundσ1 Ki (nM)σ2 Ki (nM)Functional ActivityReference
4b (2,7-diazaspiro)2.727Antagonist
5b (2,7-diazaspiro)13102Partial Agonist
Diazabicyclo[4.3.0]45210Inactive

Q. Table 2. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)
SpirocyclizationEthyl malonate, K2_2CO3_3, DMF35–50≥90%
BenzylationBenzyl chloroformate, 0°C, 12 h60–75≥95%

Key Citations

  • Synthesis and structural analysis:
  • Biological activity and computational studies:
  • PARP inhibitor applications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.